Doxazosin mesylate

概要

説明

ドキサゾシンメシル酸塩は、選択的なα1アドレナリン受容体拮抗薬として作用するキナゾリン系化合物です。主に、良性前立腺肥大症(BPH)と高血圧の治療に使用されています。前立腺と膀胱頸部の筋肉を弛緩させることで、BPHを患っている男性の排尿を改善するのに役立ちます。 さらに、血管を弛緩させることで血圧を低下させ、血液がより簡単に流れるようにします .

2. 製法

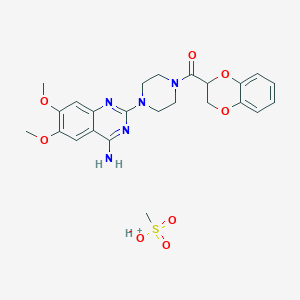

合成経路と反応条件: ドキサゾシンメシル酸塩は、2,3-ジヒドロ-1,4-ベンゾジオキシン-2-カルボニルクロリドとピペラジンを反応させた後、6,7-ジメトキシ-4-アミノキナゾリンと反応させるという複数段階のプロセスによって合成することができます。 最終生成物はその後、メタンスルホン酸で処理してメシル酸塩を生成します .

工業生産方法: 工業環境では、ドキサゾシンメシル酸塩は、大規模な化学合成技術を使用して生産されます。このプロセスでは、高純度の試薬と制御された反応条件を使用して、最終生成物の品質と収率を常に一定に保ちます。 合成は通常、バッチ反応器で行い、結晶化や濾過などの精製工程が続きます .

反応の種類:

酸化: ドキサゾシンメシル酸塩は、酸化分解を受けてさまざまな分解生成物を生成する可能性があります。

還元: この化合物は、還元条件下では比較的安定しています。

一般的な試薬と条件:

酸化: 酸性または中性条件下での過酸化水素または他の酸化剤。

置換: 塩基の存在下でのアミンやチオールなどの求核剤 .

生成される主な生成物:

酸化: さまざまなキナゾリン誘導体。

置換: 置換キナゾリン化合物 .

準備方法

Synthetic Routes and Reaction Conditions: Doxazosin mesylate can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbonyl chloride with piperazine, followed by the reaction with 6,7-dimethoxy-4-aminoquinazoline. The final product is then treated with methanesulfonic acid to form the mesylate salt .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The synthesis is typically carried out in batch reactors, followed by purification steps such as crystallization and filtration .

Types of Reactions:

Oxidation: this compound can undergo oxidative degradation, leading to the formation of various degradation products.

Reduction: The compound is relatively stable under reducing conditions.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the quinazoline ring .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or neutral conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base .

Major Products Formed:

Oxidation: Various quinazoline derivatives.

Substitution: Substituted quinazoline compounds .

科学的研究の応用

Treatment of Hypertension

Doxazosin mesylate is commonly prescribed for the management of mild to moderate hypertension. It works by competitively inhibiting post-synaptic alpha-1 adrenergic receptors, leading to vasodilation of blood vessels, which decreases total peripheral resistance and lowers blood pressure .

Clinical Findings:

- A study indicated that doxazosin was effective in reducing blood pressure compared to placebo, with a significant reduction in systolic and diastolic blood pressure observed in patients over a follow-up period .

- However, concerns regarding cardiovascular risks associated with doxazosin led to the early termination of some trials .

Management of Benign Prostatic Hyperplasia

Doxazosin is also widely used to alleviate symptoms associated with BPH, such as urinary frequency, urgency, and nocturia. By relaxing smooth muscle in the prostate and bladder neck, it improves urinary flow rates and reduces obstructive symptoms .

Research Insights:

- A double-blind trial showed that doxazosin significantly improved maximum urinary flow rates compared to placebo .

- The introduction of a controlled-release formulation has enhanced its pharmacokinetic profile, allowing for better patient compliance due to reduced dosing frequency .

Treatment of PTSD-Related Nightmares

Emerging evidence suggests that doxazosin may be effective in treating nightmares associated with PTSD. A case study involving a Vietnam War veteran demonstrated significant improvements in sleep quality after initiating treatment with doxazosin .

Case Study:

- A 59-year-old male patient diagnosed with PTSD experienced improved sleep after being prescribed doxazosin at a dose of 1 mg/day. His previous treatments for insomnia had been ineffective, highlighting doxazosin's potential as an alternative therapy for PTSD-related symptoms .

Off-Label Uses

Doxazosin has been explored for several off-label applications:

- Ureteric Calculi: Doxazosin may facilitate the passage of ureteric stones by relaxing smooth muscle in the ureter .

- Combination Therapy: It has been used in conjunction with other medications like prazosin for managing complex cases of PTSD or hemodynamic instability during surgeries .

Pharmacological Profile

This compound exhibits a favorable pharmacological profile:

- Solubility: Freely soluble in dimethylsulfoxide and slightly soluble in alcohols and water, which influences its formulation and delivery methods .

- Dosage Forms: Available in various formulations including immediate-release tablets (1 mg to 8 mg) and extended-release options (4 mg and 8 mg) .

Summary Table of Applications

| Application | Description | Evidence/Case Studies |

|---|---|---|

| Hypertension | Reduces blood pressure via vasodilation | Multiple studies showing efficacy |

| Benign Prostatic Hyperplasia | Alleviates urinary symptoms by relaxing prostate smooth muscle | Double-blind trials confirming effectiveness |

| PTSD Nightmares | Improves sleep quality in PTSD patients | Case study showing significant improvement |

| Ureteric Calculi | Facilitates stone passage through muscle relaxation | Limited studies; further research needed |

| Combination Therapy | Used alongside other medications for complex cases | Case reports indicating safe use |

作用機序

ドキサゾシンメシル酸塩は、血管と前立腺の平滑筋に見られるα1アドレナリン受容体を選択的に遮断することによって作用します。これらの受容体を阻害することで、血管拡張と前立腺と膀胱頸部の筋肉の弛緩を引き起こします。これにより、BPH患者では尿流が改善し、高血圧患者では血圧が低下します。 主な分子標的はα1アドレナリン受容体であり、関与する経路には交感神経系の活性の阻害が含まれます .

類似化合物:

プラゾシン: 高血圧とBPHの治療に使用される別のα1アドレナリン受容体拮抗薬です。

テラゾシン: ドキサゾシンメシル酸塩と同様に、高血圧とBPHに使用されますが、半減期が短いです。

独自性: ドキサゾシンメシル酸塩は、その長時間の効果により、1日1回の投与が可能であるという点で独自性があります。これにより、1日に複数回の投与が必要な他のα1アドレナリン受容体拮抗薬と比較して、患者のコンプライアンスが向上します。 さらに、高血圧とBPHの両方に対する二重の効果により、汎用性の高い治療薬となっています .

類似化合物との比較

Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and BPH.

Terazosin: Similar to doxazosin mesylate, it is used for hypertension and BPH but has a shorter half-life.

Tamsulosin: Primarily used for BPH, with a higher selectivity for alpha-1A receptors in the prostate

Uniqueness: this compound is unique due to its long-lasting effects, allowing for once-daily dosing. This improves patient compliance compared to other alpha-1 adrenergic receptor antagonists that require multiple doses per day. Additionally, its dual action on both hypertension and BPH makes it a versatile therapeutic agent .

生物活性

Doxazosin mesylate is a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). This compound has garnered attention due to its significant biological activity, including its effects on blood pressure regulation and urinary flow improvement. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound works by blocking alpha-1 adrenergic receptors, which leads to vasodilation and a decrease in peripheral vascular resistance. This mechanism is crucial for its antihypertensive effects. Additionally, by relaxing smooth muscle in the bladder neck and prostate, doxazosin alleviates urinary obstruction associated with BPH.

Pharmacokinetics

- Absorption : After oral administration, this compound is absorbed with peak plasma concentrations occurring approximately 2 hours post-dose.

- Bioavailability : The bioavailability is around 65%, with food having minimal impact on absorption.

- Protein Binding : Approximately 98% of the drug binds to plasma proteins.

- Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes (CYP3A4 being the most significant) into inactive metabolites .

Effects on Blood Pressure

This compound has been shown to effectively lower both systolic and diastolic blood pressure. Clinical trials report:

- Reduction in Blood Pressure :

Improvement in Urinary Flow Rate

In patients with BPH, this compound significantly improves maximum urinary flow rate (MFR):

| Study Reference | Doxazosin Dose | MFR Improvement (mL/s) | Placebo MFR Improvement (mL/s) |

|---|---|---|---|

| Clinical Trial A | 4-8 mg | 2.3 - 3.3 | 0.1 - 0.7 |

| Clinical Trial B | 2 mg | 3.4 | 0.6 |

Significant improvements were typically observed within two weeks of starting treatment, with a larger proportion of patients experiencing MFR improvements ≥3 mL/s compared to placebo .

Case Study on Efficacy in BPH

In a controlled trial involving over 900 patients with BPH:

- This compound demonstrated a sustained improvement in urinary flow rates and reduction in BPH symptoms over a treatment period of up to four years.

- No tolerance to the drug's effects was noted during long-term therapy .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of doxazosin on hepatocyte cell lines (HepG2). Findings indicated that:

化学反応の分析

Chemical Reactions and Degradation Pathways

Doxazosin mesylate undergoes various chemical reactions in environmental conditions, particularly photodegradation and oxidation processes:

-

Photodegradation : Studies indicate that doxazosin can degrade under UV light in the presence of hydroxyl radicals generated from hydrogen peroxide or through Fenton reactions. The degradation kinetics are significantly influenced by the presence of inorganic ions in natural waters, which can enhance the formation of reactive radicals leading to faster breakdown rates .

-

Oxidation Reactions : In advanced oxidation processes (AOPs), such as Fenton and photo-Fenton reactions, this compound reacts with hydroxyl radicals () and sulfate radicals (). These reactions can lead to complete degradation within minutes under optimal conditions .

Mechanistic Studies

Density Functional Theory (DFT) studies have been conducted to elucidate the molecular mechanisms behind the degradation processes of doxazosin. These studies help identify the reactive species involved and their pathways during degradation, emphasizing the role of light in both initiating photolysis and facilitating radical reactions .

Photodegradation Kinetics

| Condition | Degradation Rate (min) | Major Reactive Species |

|---|---|---|

| UV Light + H₂O₂ | <5 | |

| Fenton Reaction | <90 | |

| Natural Water Matrix Influence | Varies (up to double rate) | Inorganic ions (Cl⁻, NO₃⁻) |

特性

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJECBOKJABCYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74191-85-8 (Parent) | |

| Record name | Doxazosin mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045598 | |

| Record name | Doxazosin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

... Freely soluble in dimethylsulfoxide, soluble in dimethylformamide, slightly soluble in methanol, ethanol, and water (0.8 percent at 25 °C), and very slighlty soluble in acetone and methylene chloride. | |

| Record name | DOXAZOSIN MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Selective alpha1-adrenergic blocker related to prazosin, q.v. /Salt not specified/, Blocks postsynaptic alpha 1 receptors and cause vasodilation /Salt not specified/, Hypertension: Blockade of alpha1-adrenergic receptors by doxazosin results in peripheral vasodilation, which produces a fall in blood pressure because of decreased peripheral vascular resistance. Benign prostatic hyperplasia: Relaxation of smooth muscle in the bladder neck, prostate, and prostate capsule produced by alpha1-adrenergic blockade results in a reduction in urethral resistance and pressure, bladder outlet resistance, and urinary symptoms. /Salt not specified/, Previous studies have demonstrated that the alpha(1)-adrenergic receptor antagonist doxazosin (Dox) inhibits multiple mitogenic signaling pathways in human vascular smooth muscle cells. This broad antiproliferative activity of Dox occurs through a novel mechanism unrelated to its blocking the alpha(1)-adrenergic receptor. Flow cytometry demonstrated that Dox prevents mitogen-induced G(1)-->S progression of human coronary artery smooth muscle cells (CASMCs) in a dose-dependent manner, with a maximal reduction of S-phase transition by 88+/-10.5% in 20 ng/mL platelet-derived growth factor and 1 micromol/L insulin (P+I)-stimulated cells (P<0.01 for 10 micromol/L Dox versus P+I alone) and 52+/-18.7% for 10% FBS-induced mitogenesis (P<0.05 for 10 micromol/L Dox versus 10% FBS alone). Inhibition of G(1) exit by Dox was accompanied by a significant blockade of retinoblastoma protein (Rb) phospstimulated quiescent CASMCs to progress through G(1) and enter the S phase. E2F-mediated G(1) exit was not affected by Dox, suggesting that it targets events upstream from Rb hyperphosphorylation. Downregulation of the cyclin-dependent kinase inhibitory protein p27 is important for maximal activation of G(1) cyclin/cyclin-dependent kinase holoenzymes to overcome the cell cycle inhibitory activity of Rb. In Western blot analysis, p27 levels decreased after mitogenic stimulation (after P+I, 43+/-1.8% of quiescent cells [P<0.01 versus quiescent cells]; after 10% FBS, 55+/-7.7% of quiescent cells [P<0. 05 versus quiescent cells]), whereas the addition of Dox (10 micromol/L) markedly attenuated its downregulation (after P+I, 90+/-8.3% of quiescent cells [P<0.05 versus P+I alone]; after 10% FBS, 78+/-8.3% of quiescent cells [P<0.05 versus 10% FBS alone]). Furthermore, Dox inhibited cyclin A expression, an E2F regulated gene that is essential for cell cycle progression into the S phase. The present study demonstrates that Dox inhibits CASMC proliferation by blocking cell cycle progression from the G(0)/G(1) phase to the S phase. This G(1)-->S blockade likely results from an inhibition of mitogen-induced Rb hyperphosphorylation through prevention of p27 downregulation. /Salt not specified/, For more Mechanism of Action (Complete) data for DOXAZOSIN MESYLATE (6 total), please visit the HSDB record page. | |

| Record name | DOXAZOSIN MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

77883-43-3 | |

| Record name | Doxazosin mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77883-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxazosin mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxazosin mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxazosin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXAZOSIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86P6PQK0MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXAZOSIN MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。